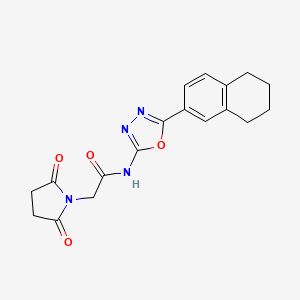
(4Z)-4-(hydroxyimino)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4Z)-4-(hydroxyimino)piperidin-2-one” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “hydroxyimino” group suggests the presence of a hydroxyl (-OH) and an imine (=N-) group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a hydroxyimino functional group attached at the 4-position of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the hydroxyimino group, which could potentially engage in various chemical reactions. The nitrogen in the piperidine ring could also coordinate to electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyimino group could potentially result in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(4Z)-4-(hydroxyimino)piperidin-2-one, and its derivatives, are pivotal in the synthesis of highly functionalized compounds. For instance, they are used in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones through Cu(I)-catalyzed reductive aldol cyclization, which, in combination with proline-catalyzed asymmetric Mannich reactions, facilitates the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005). Similarly, the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives through a novel multicomponent reaction demonstrates the compound's versatility in creating structurally diverse molecules for combinatorial chemistry and natural product synthesis (Tailor & Hall, 2000).
DNA Research and Applications
Another fascinating application involves DNA research, where hot piperidine, a related compound, is used for cleaving abasic and UV-irradiated DNA at damage sites. However, due to non-specific damage caused by hot piperidine, alternatives like N,N'-dimethylethylenediamine have been explored for cleaving abasic DNA at or near neutral pH without non-specific damage, proving valuable for locating low levels of photoproducts in DNA (McHugh & Knowland, 1995).
Structural Studies
Structural studies of derivatives, such as three trans-2,6-diaryl derivatives of oximes of N-hydroxy-4-piperidone, reveal unique hydrogen bonding patterns and conformational preferences in the solid state, contributing to our understanding of molecular structures and interactions (Díaz, Barrios, & Toscano, 1997).
Anticancer Research
In the realm of medicinal chemistry, compounds derived from (4Z)-4-(hydroxyimino)piperidin-2-one have shown promise in anticancer research. For example, pyrano[3, 2-c]chromene derivatives synthesized with piperidine as a catalyst have demonstrated excellent antitumor activity against various cancer cell lines, highlighting the potential of these compounds in developing new anticancer therapies (El-Agrody et al., 2020).
Corrosion Inhibition
Moreover, piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations revealing insights into their effectiveness and mechanisms of action, emphasizing the material science applications of these compounds (Kaya et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(4Z)-4-hydroxyiminopiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5-3-4(7-9)1-2-6-5/h9H,1-3H2,(H,6,8)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTJBEHEIBAQIX-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C/C1=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(hydroxyimino)piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2768543.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)
![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2768553.png)







![6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2768565.png)